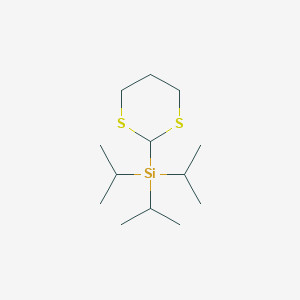
2-(Triisopropylsilyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(Triisopropylsilyl)-1,3-dithiane" is not directly mentioned in the provided papers, but we can infer its characteristics and relevance from the studies on related compounds. The 1,3-dithiane motif is a key structural feature in various chemical compounds, which is often used in organic synthesis and can be modified to produce a range of derivatives with different properties and applications.
Synthesis Analysis
The synthesis of 1,3-dithiane derivatives is a topic of interest in the field of organic chemistry. For instance, 1,3-dithiane-2-thione derivatives have been synthesized from bismesylates of substituted 1,3-dihydroxypropanes using sodium trithiocarbonate derived from Na2S and CS2 . This method could potentially be adapted for the synthesis of 2-(Triisopropylsilyl)-1,3-dithiane by introducing the triisopropylsilyl group at the appropriate step in the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3-dithiane ring has been studied extensively. For example, the crystal structure of a compound with a 1,3-dithiane motif protected as a triisopropyl silyl ether revealed that the 1,3-dithiane ring adopts a chair conformation . This information is crucial as it can influence the reactivity and the outcome of chemical reactions involving the 1,3-dithiane ring.
Chemical Reactions Analysis
The reactivity of 1,3-dithiane rings can be inferred from studies on similar compounds. Oxidative desulfurization of 5-hydroxy-1,2,3-trithiane leads to the formation of 4-hydroxy-1,2-dithiolane-1-oxide . Additionally, the reactivity of silyl groups, such as in the decomposition of tris(triisopropylsilyl)silane to generate bis(triisopropylsilyl)silylene, includes insertions into H–Si bonds and addition to π-bonds of olefins, alkynes, and dienes . These reactions are relevant to understanding the chemical behavior of 2-(Triisopropylsilyl)-1,3-dithiane.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Triisopropylsilyl)-1,3-dithiane can be deduced from related compounds. The presence of the triisopropylsilyl group can influence the solubility, stability, and steric effects in chemical reactions. For example, the planar alignment of tert-butyldimethylsilyl-functionalized dibromo-dithiophene shows a higher degree of π-conjugation and favorable molecular packing compared to the skewed arrangement of the triisopropylsilyl-substituted species . These properties are important for the application of 2-(Triisopropylsilyl)-1,3-dithiane in various chemical contexts.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Dihydro-1,4-dithiins and Alkylidene-1,4-dithianes : A study by Afonso et al. (1991) details the synthesis of 2,3-dihydro-1,4-dithiins and 2-alkylidene-1,4-dithianes from 1,2-diketones and alkyl pyruvates, which highlights the reactivity and potential applications in organic synthesis (Afonso, Barros, Godinho, & Maycock, 1991).
Preparation and Reactivity of Bis-triisopropylsilanylsulfanyl-alkenes : Research by Gareau et al. (2001) describes the preparation and reactivity of 1,2-bis-triisopropylsilanylsulfanyl-alkenes, demonstrating the utility of this class of compounds in organic chemistry (Gareau, Tremblay, Gauvreau, & Juteau, 2001).
Addition of Dithiols to Alkoxypropenals : Keiko et al. (2002) explored the addition of dithiols to alkoxypropenals, leading to substituted dithiacycloalkanes. This research contributes to the understanding of chemical reactions involving dithiane derivatives (Keiko, Funtikova, Stepanova, Chuvashev, & Larina, 2002).
Structural and Physical Properties
Crystal Structure Analysis : Cruz-Montañez et al. (2014) conducted a study on the crystal structure of a compound featuring a 1,3-dithiane motif, providing insights into the structural aspects of these compounds (Cruz-Montañez, Piñero Cruz, & Prieto, 2014).
Thermodynamic Properties of Sulfur Heterocyclic Compounds : Dorofeeva and Gurvich (1995) presented a study on the thermodynamic properties of sulfur heterocyclic compounds including 1,3-dithiane, contributing to the understanding of their physical properties (Dorofeeva & Gurvich, 1995).
Chemical Behavior and Applications
Reactions with Nucleophiles and Dissociation Studies : Arai and Oki (1976) investigated the reactions of 2-chloro-1,3-dithiane with nucleophiles and its ionic dissociation, providing valuable information on the chemical behavior of these compounds (Arai & Oki, 1976).
Gas Phase Chemistry of 1,3-Dithianes : Bartmess et al. (1981) explored the gas-phase chemistry of 1,3-dithianes, revealing their distinct behavior compared to their reactivity in solution, which is important for understanding their potential applications in various chemical contexts (Bartmess, Hays, Khatri, Misra, & Wilson, 1981).
Orientations Futures
Propriétés
IUPAC Name |
1,3-dithian-2-yl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHMCAVXJVTKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404723 |
Source


|
| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triisopropylsilyl)-1,3-dithiane | |
CAS RN |
145251-89-4 |
Source


|
| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

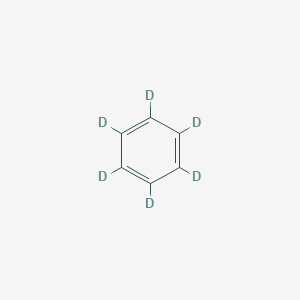
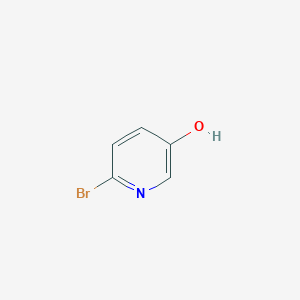
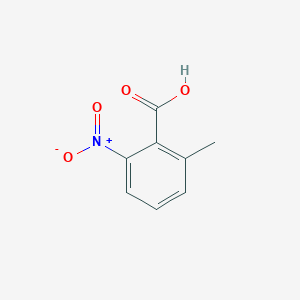
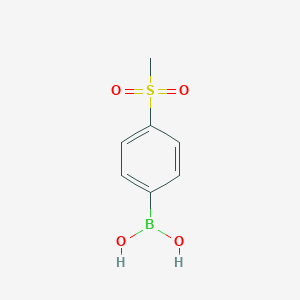
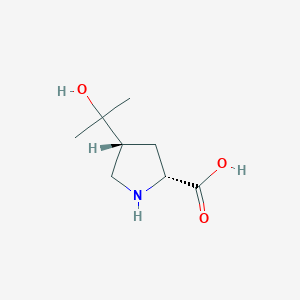
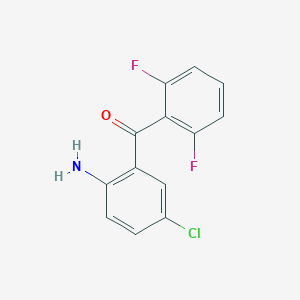
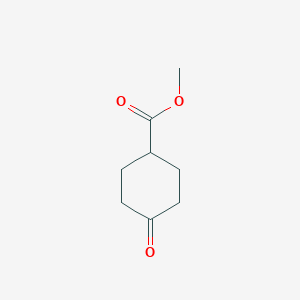
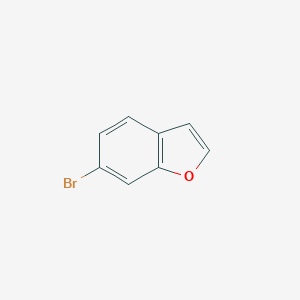
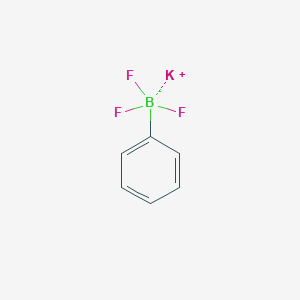
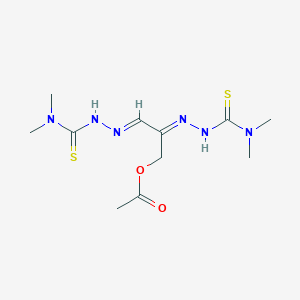
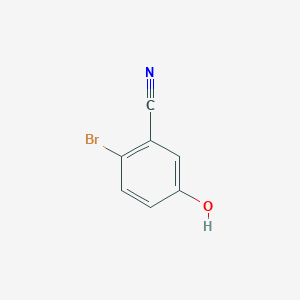
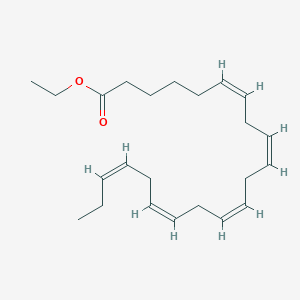

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)